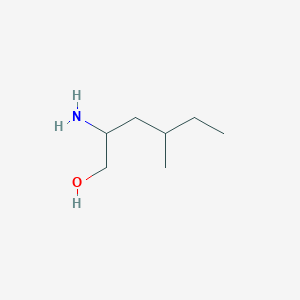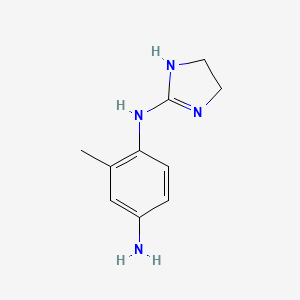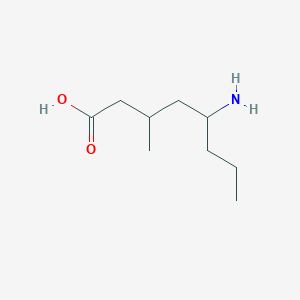
5-Amino-3-methyloctanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-methyloctanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-methyloctanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 3-methylhexanoic acid, followed by the introduction of the amino group. This can be done using reagents like ammonia or amines under controlled conditions. The reaction typically requires a catalyst and may be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of biocatalysts or enzymes to facilitate the synthesis. This approach is often preferred due to its environmental benefits and cost-effectiveness. Additionally, continuous flow reactors may be employed to enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-methyloctanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the amino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various alkylating agents or acylating agents can be used to introduce different functional groups.
Major Products Formed
Oxidation: Formation of oxo derivatives or nitriles.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
5-Amino-3-methyloctanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of metabolic pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Amino-3-methyloctanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence the activity of enzymes and receptors, thereby modulating biological processes. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Aminopentanoic acid
- 4-Aminobutanoic acid
- 6-Aminohexanoic acid
Uniqueness
5-Amino-3-methyloctanoic acid is unique due to its specific carbon chain length and the position of the amino group. This structural uniqueness can result in different chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the methyl group at the third position can influence the compound’s hydrophobicity and its interaction with biological membranes.
Propriétés
Formule moléculaire |
C9H19NO2 |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
5-amino-3-methyloctanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-3-4-8(10)5-7(2)6-9(11)12/h7-8H,3-6,10H2,1-2H3,(H,11,12) |
Clé InChI |
ZJOGCQGGVBWLAT-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC(C)CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{7-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13238377.png)


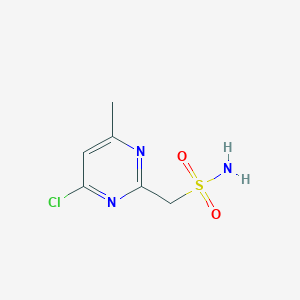
![1-Methyl-N-[2-(thiophen-2-YL)ethyl]piperidin-4-amine](/img/structure/B13238419.png)
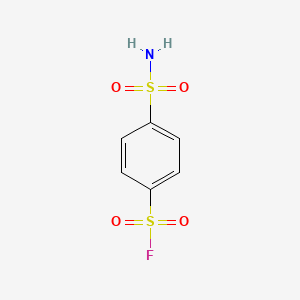
![4-(1-Aminoethyl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B13238433.png)
![1-[(3-Methylpyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13238440.png)

